

A Predictive Spectroscopic and Methodological Guide to 2-Chlorobut-3-enoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chlorobut-3-enoic acid

Cat. No.: B6597665

[Get Quote](#)

This document provides an in-depth technical guide to the spectroscopic characteristics of **2-chlorobut-3-enoic acid**. Given the limited availability of published experimental data for this specific compound^{[1][2]}, this guide leverages foundational spectroscopic principles and data from analogous chemical structures to present a predictive analysis. It is intended for researchers, chemists, and drug development professionals who may be involved in the synthesis, purification, or characterization of this and related halogenated unsaturated carboxylic acids. The methodologies and interpretations herein are designed to serve as a robust framework for experimental design and data analysis.

Molecular Structure and Spectroscopic Implications

2-Chlorobut-3-enoic acid ($C_4H_5ClO_2$) is a chiral molecule featuring a carboxylic acid, a vinyl group, and a chlorine atom at the alpha position to the carbonyl.^[3] This unique combination of functional groups dictates a distinct spectroscopic fingerprint. The presence of a stereocenter at the C2 position implies that the terminal vinyl protons (H4a and H4b) are diastereotopic, which is a critical consideration for Nuclear Magnetic Resonance (NMR) analysis.

For clarity throughout this guide, the following atomic numbering scheme will be used:

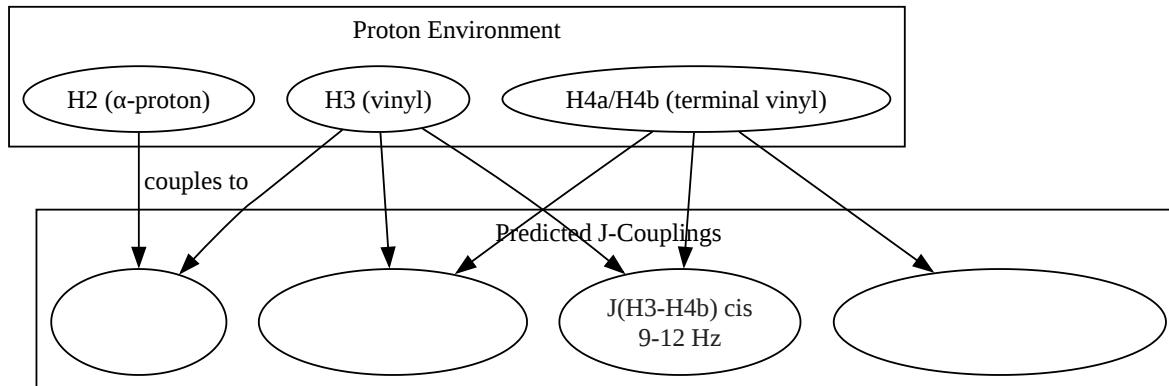

```
// Nodes for atoms C1 [label="C1", pos="0,0!"]; O1a [label="O", pos="-0.5,-0.8!"]; O1b
[label="OH", pos="-0.5,0.8!"]; C2 [label="C2", pos="1.5,0!"]; Cl [label="Cl", pos="1.5,-1!"]; H2
[label="H2", pos="1.5,1!"]; C3 [label="C3", pos="3,0!"]; H3 [label="H3", pos="3,1!"]; C4
```

```
[label="C4", pos="4.5,0!"]; H4a [label="H4a", pos="5.5,0.5!"]; H4b [label="H4b", pos="5.5,-0.5!"];  
  
// Edges for bonds C1 -- O1a [label="="]; C1 -- O1b; C1 -- C2; C2 -- Cl; C2 -- H2; C2 -- C3; C3 - - C4 [label="="]; C3 -- H3; C4 -- H4a; C4 -- H4b; } /dot
```

Caption: Molecular structure of **2-chlorobut-3-enoic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ^1H and ^{13}C NMR spectra of **2-chlorobut-3-enoic acid** based on established chemical shift theory and coupling phenomena.[\[4\]](#)[\[5\]](#)


Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals, plus a broad signal for the carboxylic acid proton. The electron-withdrawing effects of the chlorine and carbonyl groups will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ^1H NMR Data for **2-Chlorobut-3-enoic Acid**

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H (COOH)	10.0 - 13.0	Broad Singlet	1H	Typical range for a carboxylic acid proton; signal is often broad due to hydrogen bonding and exchange.
H3	5.8 - 6.2	ddd (doublet of doublet of doublets)	1H	Vinylic proton, deshielded by proximity to C2. Coupled to H2, H4a, and H4b. ^[4]
H4a (trans to H3)	5.3 - 5.6	ddt (doublet of doublet of triplets) or multiplet	1H	Terminal vinylic proton. Shows geminal coupling with H4b, trans coupling with H3, and a smaller cis coupling to H2.
H4b (cis to H3)	5.2 - 5.5	ddt (doublet of doublet of triplets) or multiplet	1H	Terminal vinylic proton. Shows geminal coupling with H4a, cis coupling with H3, and a smaller trans coupling to H2.
H2	4.5 - 4.9	Doublet of doublets (dd) or multiplet	1H	Methine proton alpha to both a chlorine and a carbonyl group, causing

significant
deshielding.
Coupled to H3.

[Click to download full resolution via product page](#)

Caption: Predicted proton-proton (J) coupling relationships in **2-chlorobut-3-enoic acid**.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on the carbon skeleton. The presence of electronegative atoms (O, Cl) and sp^2 hybridized carbons will result in a wide distribution of chemical shifts.

Table 2: Predicted ^{13}C NMR Data for **2-Chlorobut-3-enoic Acid**

Carbon Label	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (C=O)	168 - 175	Typical range for a carboxylic acid carbonyl carbon.
C3 (=CH)	130 - 138	Vinylic methine carbon. Deshielded compared to C4.
C4 (=CH ₂)	120 - 128	Terminal vinylic carbon. Less substituted and therefore more shielded than C3.
C2 (-CHCl)	55 - 65	Aliphatic carbon directly attached to an electronegative chlorine atom. ^[6]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-chlorobut-3-enoic acid** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 15 ppm, relaxation delay of 2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to determine proton ratios.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.

- Typical parameters: 512-2048 scans, spectral width of 220 ppm, relaxation delay of 5 seconds.
- Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum of **2-chlorobut-3-enoic acid** will be dominated by absorptions from the carboxylic acid and the vinyl group.^{[7][8]}

Table 3: Predicted Key IR Absorption Bands

Functional Group	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretch	2500 - 3300	Broad, Strong
C-H (sp ²)	Stretch	3010 - 3100	Medium
C=O (Carboxylic Acid)	Stretch	1700 - 1725	Strong, Sharp
C=C (Alkene)	Stretch	1640 - 1680	Medium
C-O (Carboxylic Acid)	Stretch	1210 - 1320	Strong
=C-H (Alkene)	Bend (Out-of-plane)	910 - 990	Strong
C-Cl	Stretch	600 - 800	Medium-Strong

Rationale: The O-H stretch of the carboxylic acid is characteristically very broad due to hydrogen bonding.^[8] The C=O stretch is expected to be slightly lower than a simple saturated acid due to the influence of the adjacent electronegative chlorine atom.^[8] The C=C and =C-H vibrations are characteristic of the vinyl moiety.^{[9][10]} The C-Cl stretch appears in the fingerprint region and confirms the presence of the halogen.^[11]

// Invisible nodes for positioning node [style=invis, width=0, height=0, label=""]; p1 [pos="3.5,0.5!"]; p2 [pos="5.5,0.5!"]; p3 [pos="6.5,0.5!"]; p4 [pos="8.5,0.5!"];

OH_Stripch -> p1; CO_Stripch -> p2; CC_Stripch -> p3; CCl_Stripch -> p4; } /dot

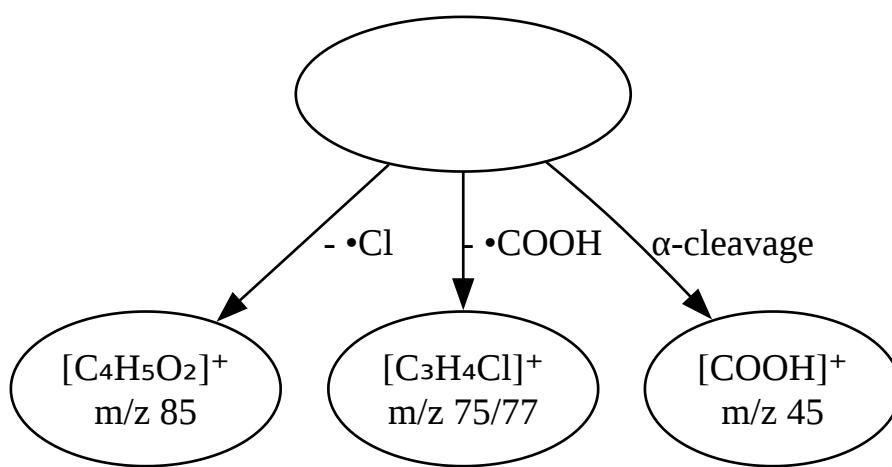
Caption: Predicted IR absorption regions for key functional groups.

Experimental Protocol for IR Spectroscopy

- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer equipped with an ATR (Attenuated Total Reflection) accessory is recommended for ease of use and minimal sample preparation.
- Sample Application: Place a small drop of the liquid sample (or a few crystals of the solid) directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range 4000-400 cm^{-1} .
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For **2-chlorobut-3-enoic acid**, the key feature will be the isotopic pattern of chlorine.


Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion (M^+): The molecular weight is 120.53 g/mol. [2] Due to the natural isotopic abundance of chlorine ($^{35}\text{Cl} : {^{37}\text{Cl}} \approx 3:1$), the mass spectrum will show two molecular ion peaks at m/z 120 (for $\text{C}_4\text{H}_5^{35}\text{ClO}_2$) and m/z 122 (for $\text{C}_4\text{H}_5^{37}\text{ClO}_2$), with a characteristic intensity ratio of approximately 3:1.

- Key Fragmentation Pathways: Fragmentation in carboxylic acids is often driven by cleavage adjacent to the carbonyl group.[12][13]
 - Loss of Chlorine: A significant peak is expected at m/z 85 ($[M-Cl]^+$), corresponding to the loss of the chlorine radical.
 - Loss of Carboxyl Group: A peak at m/z 75/77 ($[M-COOH]^+$) from the loss of the carboxyl radical (45 Da) would result in a chloropropenyl cation.
 - Alpha-Cleavage: Cleavage of the C2-C3 bond could lead to fragments like $[C_3H_3Cl]^+$.
 - McLafferty Rearrangement: While less common for acids, it is a possibility to consider.

Table 4: Predicted Key Fragments in EI-MS

m/z ($^{35}Cl/^{37}Cl$)	Predicted Fragment Ion	Fragmentation Pathway
120 / 122	$[C_4H_5ClO_2]^+$	Molecular Ion (M^+)
85	$[C_4H_5O_2]^+$	$[M - Cl]^+$
75 / 77	$[C_3H_4Cl]^+$	$[M - COOH]^+$
45	$[COOH]^+$	Carboxyl cation

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **2-chlorobut-3-enoic acid** in EI-MS.

Experimental Protocol for Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction, is standard. Direct infusion via a solids probe can also be used.
- GC-MS Method:
 - Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
 - Injection: Inject 1 µL into the GC.
 - GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure elution.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Data Analysis: Identify the molecular ion peaks (M^+ and $M+2$) and major fragment ions. Compare the observed isotopic ratio with the theoretical 3:1 ratio for chlorine.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of **2-chlorobut-3-enoic acid**. The predicted NMR, IR, and MS data are based on established chemical principles and serve as a valuable reference for researchers. The ^1H NMR is expected to show complex splitting due to the chiral center, the IR spectrum will be characterized by strong absorptions from the carboxylic acid and vinyl groups, and the mass spectrum will be defined by the 3:1 isotopic signature of chlorine. The detailed protocols provided offer a starting point for the empirical acquisition and verification of this data, ensuring scientific rigor and trustworthiness in the structural elucidation of this compound.

References

- High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). ResearchGate.
- Narita, S., Ichinohe, S., & Enomoto, S. (1963). Infrared Spectra of Vinyl Chloride and Vinyl Chloride-d3. *The Journal of Chemical Physics*, 39(1), 73-77. [\[Link\]](#)
- Stromberg, R. R., Straus, S., & Achhammer, B. G. (1959). Infrared spectra of thermally degraded poly(vinyl-chloride). *Journal of Polymer Science*, 35(129), 355-367. [\[Link\]](#)
- Shimadzu Corporation. (n.d.). Infrared Spectra of Polyvinyl Chloride. Shimadzu.
- Chromsword. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Chromsword.
- Yaylayan, V., et al. (2014). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid. *Journal of Oleo Science*, 63(9), 887-896. [\[Link\]](#)
- Mathew, J., & Alink, B. (1990). 2-chloro-3-methyl-but-3-enoic acid ethyl ester - Optional[¹³C NMR]. *J. Org. Chem.*, 55, 3880. [\[Link\]](#)
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
- Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*, 14(5), 290. [\[Link\]](#)
- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Chemistry LibreTexts. [\[Link\]](#)
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
- Perera, D., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. *Journal of the Indian Chemical Society*, 99(3), 100344. [\[Link\]](#)
- PubChemLite. (n.d.). **2-chlorobut-3-enoic acid** (C₄H₅ClO₂). PubChemLite.
- Stenutz, R. (n.d.). **2-chlorobut-3-enoic acid**. Stenutz.
- National Center for Biotechnology Information. (n.d.). 3-Chlorobut-2-enoic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). **2-Chlorobut-3-enoic acid**. PubChem.
- Chemistry LibreTexts. (2023, August 29).
- NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. NMRDB.org.
- The Metabolomics Innovation Centre. (n.d.). CASPRE - ¹³C NMR Predictor. TMIC.
- University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
- Abraham, R. J., & Mobli, M. (2007). The prediction of ¹H NMR chemical shifts in organic compounds. *Spectroscopy Europe*, 19(5), 15-20. [\[Link\]](#)

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
- National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)but-3-enoic acid. PubChem.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 2-Chlorobut-2-enoic acid. PubChem.
- National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-chloro-. NIST WebBook.
- The Organic Chemistry Tutor. (2024, March 14).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - 2-chlorobut-3-enoic acid (C₄H₅ClO₂) [pubchemlite.lcsb.uni.lu]
- 2. 2-Chlorobut-3-enoic acid | C₄H₅ClO₂ | CID 20393231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chlorobut-3-enoic acid [stenutz.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyasia.com [spectroscopyasia.com]
- 6. spectrabase.com [spectrabase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- To cite this document: BenchChem. [A Predictive Spectroscopic and Methodological Guide to 2-Chlorobut-3-enoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6597665#spectroscopic-data-for-2-chlorobut-3-enoic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com